molecular formula C8H4N2OS B1320815 4-Hydroxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-31-4

4-Hydroxybenzo[d]thiazole-2-carbonitrile

Cat. No.: B1320815
CAS No.: 7267-31-4
M. Wt: 176.2 g/mol
InChI Key: OYTOVORTBXNLBB-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Scaffold in Modern Chemical and Biological Sciences

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental structural motif in a vast array of biologically active compounds. nih.govtandfonline.com Its importance is rooted in the wide spectrum of pharmacological activities that its derivatives have been shown to exhibit. researchgate.netnih.gov This has made the benzothiazole nucleus a focal point for extensive research and development in the quest for novel therapeutic agents. tandfonline.com

The biological versatility of benzothiazole derivatives is remarkable, with documented activities spanning numerous therapeutic areas. benthamscience.com These include:

Anticancer: Certain benzothiazole derivatives have demonstrated potent antitumor properties, showing the ability to halt the growth of cancer cells and initiate apoptosis. hep.com.cnrsc.org

Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal activities. benthamdirect.comresearchgate.net

Anti-inflammatory: Novel 2-amino-benzothiazole derivatives have shown promise as anti-inflammatory agents. rsc.org

Antidiabetic: Research has explored benzothiazole derivatives for their hypoglycemic activity. hep.com.cn

Neuroprotective: The marketed drug Riluzole, which contains a benzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS) and possesses neuroprotective properties. nih.gov Other derivatives are investigated as amyloid imaging agents in the context of Alzheimer's disease. tandfonline.com

The wide-ranging biological effects are attributed to the unique structural and electronic properties of the bicyclic system, which allows for diverse substitutions and modifications. benthamscience.com Researchers have found that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for enhancing biological activities. benthamscience.com The continued exploration of this scaffold is a testament to its proven success and future potential in drug discovery. hep.com.cn

Pharmacological ActivityExamples of Benzothiazole Applications
AnticancerInhibition of tumor angiogenesis and induction of apoptosis. rsc.org
AntimicrobialActivity against various strains of bacteria and fungi. researchgate.net
Anti-inflammatoryDevelopment of novel anti-inflammatory drugs. rsc.org
AntidiabeticInvestigated for potential in managing blood sugar levels. hep.com.cn
NeuroprotectiveUsed in drugs for neurodegenerative diseases like ALS. nih.gov
AntiviralCompounds showing activity against various viruses. nih.govnih.gov
AntioxidantDerivatives acting as multifunctional antioxidant agents. nih.govhep.com.cn

Academic Context and Current Research Gaps for 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Within the broad family of benzothiazoles, this compound (CAS 7267-31-4) represents a specific, yet less explored, area of academic inquiry. alchempharmtech.combldpharm.comangelpharmatech.com The academic context for this compound is primarily built upon the synthesis and derivatization of related hydroxy-substituted benzothiazoles, which are valued as versatile building blocks in drug discovery. nih.gov For instance, efficient synthetic pathways have been developed for methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate, a compound that offers multiple points for chemical modification. nih.govacs.org

Despite the established importance of the hydroxybenzothiazole core, a significant research gap exists specifically for the 2-carbonitrile derivative. A comprehensive survey of scientific literature reveals a scarcity of studies focused on the synthesis, characterization, and biological evaluation of this compound itself. While its constituent functional groups—the hydroxyl, cyano, and benzothiazole moieties—are all pharmacologically significant, their combined contribution in this specific arrangement remains largely uninvestigated.

The current research landscape presents a clear opportunity for further investigation. Key research questions that remain unanswered include:

What are the most efficient and scalable synthetic routes to this compound?

What are the unique physicochemical properties of this compound?

What specific biological activities does it possess? For example, could the electron-withdrawing nature of the nitrile group in conjunction with the hydroxyl group lead to novel kinase inhibitory activity or other therapeutic applications?

How does it compare in activity to other substituted benzothiazole-2-carbonitriles?

The existing knowledge on related structures provides a strong rationale for pursuing this research, positioning this compound as a promising candidate for novel discovery programs.

Comparative Analysis with Structurally Related Hydroxybenzo[d]thiazole-2-carbonitrile Isomers

IsomerPotential Differentiating PropertiesHypothetical Impact on Activity
This compoundPotential for intramolecular hydrogen bonding between the 4-OH group and the thiazole nitrogen. This can affect acidity and planarity.The specific conformation may favor binding to certain enzyme active sites. Acidity of the phenolic proton is altered.
5-Hydroxybenzo[d]thiazole-2-carbonitrileThe hydroxyl group is electronically conjugated with the thiazole ring differently than in the 4-OH isomer.Altered electron distribution could influence reactivity and receptor interaction. Synthetic accessibility may differ. acs.org
6-Hydroxybenzo[d]thiazole-2-carbonitrileThe hydroxyl group is para to the fusion bond, potentially maximizing its electronic influence on the heterocyclic ring. This position is a known site for effective substitutions. benthamscience.comThis isomer, exemplified by related structures like firefly luciferin, often exhibits unique biological activities such as bioluminescence. nih.gov
7-Hydroxybenzo[d]thiazole-2-carbonitrileThe hydroxyl group is adjacent to the sulfur atom's position, which could lead to distinct steric and electronic interactions.Steric hindrance or unique electronic effects could lead to novel target selectivity compared to other isomers.

For example, the synthesis and derivatization of methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate and its 5-hydroxy isomer have been explicitly detailed, highlighting that different synthetic strategies and protecting groups are sometimes necessary depending on the hydroxyl position. nih.govacs.org This underscores that the isomers are distinct chemical entities with different reactivities. The 6-hydroxy isomer is particularly notable as it forms the core of firefly luciferin, the compound responsible for bioluminescence, indicating that this substitution pattern can lead to very specific and powerful biological functions. nih.govnih.gov A systematic investigation into the synthesis and biological profiles of all hydroxybenzo[d]thiazole-2-carbonitrile isomers is a critical next step to fully exploit the potential of this chemical class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11)2-1-3-6(8)12-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTOVORTBXNLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611565
Record name 4-Hydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-31-4
Record name 4-Hydroxy-2-benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7267-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Functionalization of 4 Hydroxybenzo D Thiazole 2 Carbonitrile

Reactions at the Hydroxyl Moiety

The phenolic hydroxyl group at the C-4 position is a primary site for functionalization, readily undergoing reactions typical of phenols, most notably etherification.

The conversion of the hydroxyl group of 4-Hydroxybenzo[d]thiazole-2-carbonitrile into an ether is efficiently achieved via the Williamson ether synthesis. This classical organic reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether.

The general mechanism involves two main steps:

Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, creating a phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.

This method is highly versatile and has been successfully applied to structurally similar hydroxybenzothiazole systems. For instance, the selective O-alkylation of methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate has been demonstrated using various alkylating agents in the presence of a base like potassium carbonate (K₂CO₃) in solvents such as acetonitrile (B52724) or dimethylformamide (DMF). This selective etherification proceeds efficiently without affecting other potentially reactive groups like the 2-amino group, highlighting the method's utility for regioselective functionalization.

The reaction conditions can be tailored based on the reactivity of the alkylating agent. Common bases include alkali metal hydroxides (KOH, NaOH) or carbonates (K₂CO₃), and suitable solvents are typically polar aprotic ones like DMF or acetonitrile.

Table 1: Representative O-Alkylation Reactions on Hydroxybenzothiazole Scaffolds
Starting MaterialAlkylating AgentBaseSolventProduct
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylateAlkyl halideK₂CO₃AcetonitrileMethyl 2-amino-4-(alkoxy)benzo[d]thiazole-6-carboxylate
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylateAlkyl halideK₂CO₃DMFMethyl 2-amino-4-(alkoxy)benzo[d]thiazole-6-carboxylate
4-Hydroxybenzothiazole derivativeChloroacetic acidKOHWater(Benzothiazol-4-yloxy)acetic acid derivative

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group at the C-2 position is a versatile functional handle that can undergo a variety of transformations, significantly expanding the synthetic utility of the parent molecule. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.org

Key reactions of the carbonitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.org This transformation converts this compound into 4-Hydroxybenzo[d]thiazole-2-carboxylic acid, a valuable intermediate for forming amides and esters. The hydrolysis typically proceeds via an amide intermediate. libretexts.org

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group). libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, yielding 4-Hydroxy-2-(aminomethyl)benzo[d]thiazole.

Reactions with Organometallic Reagents: Grignard reagents can add to the nitrile's electrophilic carbon to form an imine salt intermediate, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org This allows for the introduction of various alkyl or aryl groups at the C-2 position, leading to the formation of 2-acyl-4-hydroxybenzothiazole derivatives.

Derivatization of the Benzothiazole (B30560) Heterocyclic System

The benzothiazole ring system itself can be functionalized, primarily through electrophilic aromatic substitution on the benzene (B151609) ring portion. The reactivity and regioselectivity of such substitutions are governed by the electronic effects of the existing substituents: the hydroxyl group and the thiazole (B1198619) ring.

The hydroxyl group at C-4 is a strongly activating, ortho, para-directing group. The thiazole ring is generally considered to be electron-withdrawing. wikipedia.org Therefore, electrophilic attack is most likely to occur on the benzene ring at positions activated by the hydroxyl group. The positions ortho (C-5) and para (C-7) to the hydroxyl group are the most electron-rich and thus the most susceptible to electrophilic substitution.

Potential derivatization reactions include:

Halogenation: Introduction of bromine or chlorine at the C-5 and/or C-7 positions.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group for further functionalization.

Sulfonation: Addition of a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the reaction conditions must be chosen carefully to avoid side reactions at the hydroxyl group.

Regioselective Functionalization Approaches

Achieving regioselectivity is crucial when multiple reactive sites are present, as in this compound. The inherent reactivity of the functional groups provides a basis for controlled, stepwise modifications.

At the Hydroxyl Group: O-alkylation via the Williamson ether synthesis is a highly regioselective reaction at the C-4 hydroxyl position. semanticscholar.org The choice of a suitable base (e.g., K₂CO₃) and a polar aprotic solvent ensures that the reaction proceeds preferentially at the phenolic hydroxyl group without affecting the nitrile or the benzothiazole ring. semanticscholar.org

At the Benzene Ring: Electrophilic substitutions are directed by the powerful activating effect of the C-4 hydroxyl group. This inherent directing effect can be exploited for regioselective functionalization at the C-5 and C-7 positions. To avoid reactions at the hydroxyl group itself (e.g., during Friedel-Crafts reactions), it may be necessary to first protect the -OH group, perform the ring functionalization, and then deprotect it.

At the Carbonitrile Group: The transformations of the C-2 nitrile group (hydrolysis, reduction) are typically performed under conditions that would also affect other parts of the molecule. Therefore, the sequence of reactions must be carefully planned. For instance, if a reaction sensitive to acidic or strongly basic conditions is planned for the benzothiazole ring, it would be prudent to carry out the nitrile hydrolysis or reduction in a later step.

By strategically choosing reagents, reaction conditions, and the order of synthetic steps, it is possible to selectively functionalize each reactive site on the this compound scaffold, enabling the synthesis of a diverse library of derivatives.

Structure Activity Relationship Sar Studies of 4 Hydroxybenzo D Thiazole 2 Carbonitrile Derivatives

Impact of Hydroxyl Group Position on Biological Activity

The position of the hydroxyl group on the benzothiazole (B30560) ring is a critical determinant of the biological activity of its derivatives. While direct comparative studies on the isomeric forms of Hydroxybenzo[d]thiazole-2-carbonitrile are limited, broader research on substituted benzothiazoles provides valuable insights into the influence of the hydroxyl group's location.

Generally, the introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can modulate the electronic environment of the benzothiazole system and thereby influence its interaction with biological targets. For instance, studies on various benzothiazole derivatives have indicated that substitutions at positions 4, 5, 6, and 7 are all active sites for modification. pharmacyjournal.in

The following table summarizes the observed impact of hydroxyl and methoxy group positions on the biological activity of various benzothiazole scaffolds, providing a basis for inferring the potential activities of 4-Hydroxybenzo[d]thiazole-2-carbonitrile isomers.

Position of -OH or -OCH3 GroupObserved Effect on Biological Activity in Related BenzothiazolesReference
4Increased antibacterial activity (with -OCH3) pharmacyjournal.in
6Boosted overall potency (with -OH) pharmacyjournal.in
2-ArylImproved antitumor selectivity (with -OH) mdpi.com

It is important to note that these findings are based on a variety of benzothiazole derivatives and may not be directly transferable to the this compound scaffold without specific experimental validation.

Influence of Other Substituents on the Benzothiazole Core

The biological profile of this compound can be further modified by the introduction of other substituents onto the benzothiazole core. The literature on substituted benzothiazoles indicates that both the nature and position of these additional functional groups play a significant role in determining the compound's activity. benthamscience.comresearchgate.net

Substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as particularly crucial for a variety of biological activities. benthamscience.comresearchgate.net For instance, the presence of a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of certain benzothiazole derivatives. nih.gov This suggests that introducing such groups to the 4-hydroxy-2-carbonitrile scaffold could enhance its potential as an anticancer agent.

Furthermore, the introduction of hydrophobic moieties is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in The presence of amino, hydroxyl, and chloro groups on the benzothiazole ring has also been associated with better anticancer activity. pharmacyjournal.in

A summary of the influence of various substituents on the biological activities of benzothiazole derivatives is presented in the table below.

SubstituentPositionObserved Influence on Biological ActivityReference(s)
Nitro (-NO2)6Increased antiproliferative activity nih.gov
Cyano (-CN)6Increased antiproliferative activity nih.gov
Hydrophobic moietiesGeneralConducive for cytotoxic activity pharmacyjournal.in
Amino (-NH2)GeneralEnhanced anticancer activity pharmacyjournal.in
Chloro (-Cl)GeneralEnhanced anticancer activity pharmacyjournal.in

These general SAR trends for the benzothiazole class of compounds provide a foundational framework for the rational design of novel this compound derivatives with potentially enhanced and specific biological activities.

Conformational Analysis and Bioactivity Correlations

The three-dimensional conformation of a molecule is pivotal to its interaction with biological macromolecules and, consequently, its biological activity. Conformational analysis of benzothiazole derivatives can, therefore, provide crucial insights into their mechanism of action and help in the design of more potent analogs.

Computational studies on benzothiazole derivatives have been employed to understand their conformational preferences and electronic properties. mdpi.comresearchgate.net Such studies often involve the calculation of parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can indicate the molecule's reactivity. mdpi.comresearchgate.net For instance, a lower HOMO-LUMO energy gap suggests that the compound is less stable and more reactive. mdpi.com

The correlation between the conformational properties and the biological activity of benzothiazole derivatives is an area of active research. The development of quantitative structure-activity relationship (QSAR) models and molecular docking studies can further elucidate these correlations and aid in the rational design of new therapeutic agents based on the this compound scaffold.

Biological Activities and Pharmacological Mechanisms of 4 Hydroxybenzo D Thiazole 2 Carbonitrile and Its Analogs

Antimicrobial Activities

Benzothiazole (B30560) derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. scielo.brjchr.orgbenthamdirect.com The versatility of the benzothiazole core allows for chemical modifications that can enhance antimicrobial potency, making it a valuable scaffold in the development of new anti-infective agents. jchr.org Studies have demonstrated that certain analogs exhibit significant inhibitory effects against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. scielo.brjchr.org For instance, a series of heteroarylated benzothiazoles showed good antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.47 mg/mL. mdpi.com Another study found that a synthesized benzothiazole derivative, compound 6e , was particularly effective against Staphylococcus aureus. scielo.br

Table 1: Antimicrobial Activity of Selected Benzothiazole Analogs

Compound Test Organism Activity (MIC) Reference
2j Bacterial Strains 0.23–0.94 mg/mL mdpi.com
2d Fungal Strains 0.06–0.47 mg/mL mdpi.com
16c S. aureus 0.025 mM mdpi.com

| 46a | E. coli & C. albicans | 15.6-125 µg/mL | researchgate.net |

A primary mechanism behind the antibacterial action of many benzothiazole analogs is the inhibition of DNA gyrase. sci-hub.se DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated and attractive target for antibacterial drug discovery. sci-hub.senih.gov Benzothiazole-based inhibitors typically target the ATPase active site located on the GyrB subunit of the enzyme. sci-hub.se By binding to this site, the compounds prevent the enzyme from carrying out its function, leading to a disruption of DNA replication and ultimately bacterial cell death. benthamdirect.comresearchgate.net Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors have shown potent inhibition of DNA gyrase from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. sci-hub.se

Beyond DNA gyrase, benzothiazole derivatives interfere with a variety of other essential bacterial enzymes. benthamdirect.comnih.gov This multi-target capability contributes to their broad-spectrum activity and potential to combat resistant strains. benthamdirect.comresearchgate.net

Key enzymatic targets include:

Dihydropteroate Synthase (DHPS): Some sulfonamide-containing benzothiazole derivatives act as competitive inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria. mdpi.com By blocking this pathway, they inhibit bacterial growth. mdpi.com

Dihydrofolate Reductase (DHFR): Certain benzothiazole derivatives have demonstrated potent inhibitory activity against DHFR, another key enzyme in the folate biosynthesis pathway. nih.gov

Cell Wall Synthesis Enzymes: The benzothiazole scaffold has been incorporated into molecules that inhibit enzymes involved in the synthesis of the bacterial cell wall, a structure vital for bacterial survival. benthamdirect.com

Shikimate Kinase: In Mycobacterium tuberculosis, a benzothiazole derivative was identified as an inhibitor of shikimate kinase, an enzyme essential for the biosynthesis of aromatic amino acids. acs.org

Antitumor/Cytotoxic Activities

The benzothiazole nucleus is a prominent scaffold in the design of potent anticancer agents. scielo.brnih.gov Analogs have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines, including those from breast, lung, colon, and pancreatic cancers. nih.govtandfonline.com The antiproliferative effects are often potent, with some derivatives showing IC50 values in the low micromolar or even nanomolar range. nih.govtandfonline.com For example, a pyrimidine-based carbonitrile benzothiazole derivative showed potent activity against six different cancer cell lines, including HeLa (cervical) and MCF-7 (breast). nih.govtandfonline.com Similarly, certain 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives exhibited good antitumor activity against lung, liver, and colon cancer cell lines. mdpi.com

Table 2: Cytotoxic Activity of Selected Benzothiazole Analogs

Compound Cancer Cell Line Activity (IC50 / GI50) Reference
Derivative 36 HeLa, MCF-7, SW 620, etc. Potent Activity nih.govtandfonline.com
Derivative 55 HT-29 (Colon) 0.024 µM nih.govtandfonline.com
Derivative 5a NCI-H460, HepG2, HCT-116 3.04 - 4.20 µmol L⁻¹ mdpi.com

| Fluorinated BTA 2 | MCF-7 (Breast) | 0.4 µM | ijprajournal.com |

A key mechanism through which benzothiazole derivatives exert their antitumor effects is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org This process is crucial for eliminating cancerous cells and is a primary goal of many chemotherapeutic strategies. nih.gov Studies show that these compounds can trigger apoptosis through the mitochondrial (intrinsic) pathway. nih.govfrontiersin.org

This is characterized by several key events:

Generation of Reactive Oxygen Species (ROS): Some derivatives increase intracellular ROS levels, which can damage cellular components and initiate apoptotic signaling. frontiersin.orgmdpi.com

Modulation of Bcl-2 Family Proteins: They can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govfrontiersin.org

Caspase Activation: Cytochrome c release triggers the activation of a cascade of enzymes called caspases, particularly caspase-9 (initiator) and caspase-3 (executioner), which then dismantle the cell, leading to its death. nih.gov

For example, the novel benzothiazole derivative YLT322 was found to induce apoptosis in HepG2 cells, associated with the activation of caspases-3 and -9 and the release of cytochrome c. nih.gov

Anti-Tuberculosis Activity

Benzothiazole and its derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). scielo.brmdpi.com These compounds have shown efficacy against Mtb, including strains that are resistant to multiple current drugs (MDR-TB). mdpi.com The anti-TB activity of benzothiazole analogs stems from their ability to inhibit various essential mycobacterial enzymes that are absent in humans, offering a degree of selective toxicity. benthamdirect.comacs.org

Identified mechanisms of action against Mtb include:

Inhibition of DprE1: Benzothiazoles can potently inhibit decaprenylphosphoryl-β-d-ribose 2'-oxidase (DprE1), a crucial enzyme involved in the synthesis of the mycobacterial cell wall component arabinogalactan. researchgate.net

Inhibition of Biotin Synthesis: Some derivatives are thought to act by inhibiting an enzyme used in the synthesis of biotin, an essential vitamin for the survival of Mtb. mdpi.com

Targeting MmpL3: Preliminary studies suggest that some benzothiazole amides may target MmpL3, a transporter protein essential for building the mycobacterial cell wall. nih.gov

Inhibition of ATP Phosphoribosyltransferase (HisG): Molecular docking studies suggest that some N-arylbenzo[d]thiazole-2-carboxamides bind to the catalytic site of the HisG enzyme, indicating a potential mechanism for their anti-TB activity. nih.gov

Numerous benzo[d]thiazole-2-carbanilides have been evaluated for their in vitro activity against M. tuberculosis H37Rv, with several compounds exhibiting potent MIC values of 0.78 μg/mL. nih.gov

Table 3: Anti-Tuberculosis Activity of Selected Benzothiazole Carbanilides

Compound Test Organism Activity (MIC) Reference
4i, 4n, 4s, 4w M. tuberculosis H37Rv 0.78 µg/mL nih.gov
6f, 6h, 6u M. tuberculosis H37Rv 0.78 µg/mL nih.gov

| 7e, 7h, 7p, 7r, 7w | M. tuberculosis H37Rv | 0.78 µg/mL | nih.gov |

Anti-Trypanosomatidic Activities

Benzothiazole derivatives have been identified as a promising scaffold for the development of new agents against trypanosomatidic infections, which include diseases like leishmaniasis and African trypanosomiasis. The 2-amino-benzo[d]thiazole core, in particular, has served as a foundation for creating potent inhibitors targeting key parasitic enzymes. researchgate.net Research has focused on modifying this central structure to enhance efficacy and selectivity against parasites such as Trypanosoma brucei and Leishmania infantum. researchgate.netfigshare.com

One notable derivative, 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide, emerged from these studies as a potent and selective anti-trypanocidal agent with a 50% effective concentration (EC50) of 7.0 µM. researchgate.net This compound demonstrated a favorable early ADME-Toxicity profile and good oral bioavailability in mouse models, marking it as a viable candidate for further in-vivo testing. researchgate.net

The primary mechanism for the anti-trypanosomatidic action of many benzothiazole derivatives is the inhibition of Pteridine Reductase-1 (PTR1). researchgate.net PTR1 is a crucial enzyme in the folate salvage pathway of trypanosomatid parasites, making it an essential target for drug development. These parasites rely on PTR1, especially when their primary dihydrofolate reductase (DHFR) enzyme is blocked by antifolate drugs.

Through molecular docking and X-ray crystallography of the T. brucei PTR1 enzyme in complex with ligands like 6-(methylsulfonyl)benzo[d]thiazol-2-amine, researchers have designed and synthesized new benzothiazole compounds with improved inhibitory activity. researchgate.net Several of these 2-amino-benzo[d]thiazole derivatives have shown significant potency, with 50% inhibitory concentration (IC50) values against T. brucei PTR1 as low as 0.35 µM and against L. major PTR1 at 1.9 µM. researchgate.netfigshare.com The development of these inhibitors highlights the potential of the benzothiazole scaffold in overcoming drug resistance and effectively treating trypanosomatidic diseases. researchgate.net

Other Reported Pharmacological Activities of Benzothiazole Derivatives

The benzothiazole nucleus is a versatile pharmacophore, demonstrating a wide array of biological activities beyond its anti-parasitic properties. researchgate.netnih.gov Its derivatives have been extensively studied and have shown significant potential as antifungal, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.netannalsofrscb.romdpi.comresearchgate.net

Benzothiazole derivatives represent a promising class of antifungal agents. benthamdirect.com Researchers have designed various series of these compounds that exhibit potent activity against a broad spectrum of pathogenic fungi, including both systemic fungi and dermatophytes. rsc.orgresearchgate.net

One approach involved modifying the N-Myristoyltransferase (NMT) inhibitor, FTR1335, to create new benzothiazole derivatives with an expanded antifungal spectrum. rsc.org From this series, compound 6m demonstrated superior activity against Cryptococcus neoformans and Candida glabrata compared to the standard drug fluconazole (B54011). rsc.orgresearchgate.net Other studies have synthesized 2-(aryloxymethyl) benzothiazole derivatives, with several compounds showing potent inhibition of Fusarium solani, with IC50 values significantly lower than the control drug hymexazol. nih.gov Additionally, novel heteroarylated benzothiazoles and pyrido[2,3-d]pyrimidine-4-one derivatives incorporating a benzothiazole moiety have displayed higher activity than reference drugs like cefotaxime (B1668864) and fluconazole against tested fungi. nih.govmdpi.com

Compound SeriesExample Compound(s)Target/FungusObserved Activity (IC50/MIC)Reference
NMT Inhibitor AnalogsCompound 6mCryptococcus neoformans, Candida glabrataHigher activity than fluconazole rsc.orgresearchgate.net
2-(aryloxymethyl) benzothiazoles5a, 5b, 5h, 5i, 5j, 6hFusarium solaniIC50 of 4.34–17.61 μg/mL nih.gov
Heteroarylated benzothiazolesCompound 2dVarious FungiMIC/MFC at 0.06–0.47 and 0.11–0.94 mg/mL nih.gov
Pyrido[2,3-d]pyrimidin-4-ones7a, 7d, 9a, 9dVarious FungiHigher activity than fluconazole mdpi.com

The benzothiazole scaffold is integral to the development of novel antiviral agents, with significant research focused on inhibitors of HIV. nih.gov These derivatives target key viral enzymes, including reverse transcriptase (RT) and integrase (IN). nih.gov For instance, the compound D719 (3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one) was found to inhibit IN nuclear translocation and reduce p24 antigen production in HIV-1 infected T-cells with a maximal effective concentration (EC50) of 4.33 µM. nih.gov

Other research has identified benzisothiazolone analogs as multifunctional inhibitors of HIV-1 RT, affecting both its DNA polymerase and ribonuclease H activities. nih.gov Structure-activity relationship studies have shown that substitutions at various positions on the benzothiazole ring are crucial for potency. mdpi.com Beyond HIV, benzothiazole derivatives have also demonstrated efficacy against other viruses, such as the tobacco mosaic virus (TMV) and SARS-CoV-2, by inhibiting essential viral proteins like the main protease. researchgate.netnih.gov

Compound/SeriesVirus TargetMechanism of ActionObserved Activity (IC50/EC50)Reference
D719HIV-1Integrase (IN) InhibitionEC50 = 4.33 µM nih.gov
6-chlorobenzothiazole derivativeHIV-1Not specifiedEC50 < 7 μg/ml nih.gov
Benzisothiazolone analogs (1 & 2)HIV-1Reverse Transcriptase (RT) InhibitionEC50 = 1.68 µM and 2.68 µM nih.gov
Compound 49 & 50Tobacco Mosaic Virus (TMV)Not specified52-54% treatment activity at 500 mg/L researchgate.net
Thiazolidin-4-one derivative (k3)SARS-CoV-2Main Protease InhibitionInhibitory capacity of 0.01 μΜ nih.gov

Benzothiazole derivatives have demonstrated significant anti-inflammatory effects through various mechanisms. researchgate.netresearchgate.net One proposed mechanism is the inhibition of cyclooxygenase-2 (COX-2) enzymes. researchgate.net Studies have shown that these compounds can modulate key inflammatory pathways. For example, certain 2-substituted benzothiazole derivatives were found to decrease the levels of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govnih.gov This reduction in NF-κB subsequently leads to decreased levels of downstream effectors like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov

In a study on hepatocellular carcinoma cells, specific benzothiazole derivatives with nitro (A) and fluorine (B) substituents demonstrated these anti-inflammatory effects. nih.gov Another compound, B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine), was shown to significantly reduce the expression of inflammatory factors IL-6 and TNF-α in mouse macrophages. frontiersin.org Furthermore, an in vivo study identified a benzothiazole derivative bearing a 1,3,4-oxadiazole (B1194373) moiety (8h ) that exhibited a 57.35% inhibition of inflammation. researchgate.net

Compound/SeriesMechanism of ActionExperimental ModelKey FindingsReference
2-substituted benzothiazoles (A & B)NF-κB, COX-2, iNOS InhibitionHepG2 cells (Hepatocellular Carcinoma)Reduced levels of NF-κB, COX-2, and iNOS nih.govnih.gov
Compound B7IL-6 and TNF-α InhibitionRAW264.7 cells (Mouse Macrophages)Significantly inhibited IL-6 and TNF-α expression frontiersin.org
Compound 8hCOX-2 InhibitionIn vivo (animal model)57.35% inhibition of inflammation researchgate.net

The potential of benzothiazoles as antidiabetic agents first gained prominence with the development of Zopolrestat, an aldose reductase inhibitor. researchgate.net Since then, research has explored other mechanisms by which these compounds can regulate blood glucose. Several studies have shown that benzothiazole derivatives can act as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism and insulin (B600854) sensitivity. mdpi.com

For example, two 2-aminobenzothiazole (B30445) derivatives, 3b and 4y , demonstrated high affinity for PPARγ and were able to reduce blood glucose levels in a diabetic rat model after four weeks of oral administration. mdpi.com Another avenue of research has focused on the activation of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govacs.org The compound 34 (2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole) was found to activate AMPK, which in turn increased the presence of GLUT4 transporters on the cell surface, augmenting glucose uptake in muscle cells and lowering blood glucose levels in hyperglycemic mice. nih.govacs.org

Compound/SeriesMechanism of ActionExperimental ModelKey FindingsReference
ZopolrestatAldose Reductase Inhibition-Pioneering benzothiazole antidiabetic agent researchgate.net
Compounds 3b & 4yPPARγ AgonismDiabetic Rat ModelReduced blood glucose levels (<200 mg/dL) and improved lipid profile mdpi.com
Compound 34AMPK ActivationL6 Myotubes & KKAy MiceIncreased glucose uptake (2.5-fold) and lowered blood glucose nih.govacs.org

Anticonvulsant Activity

Several analogs of 4-hydroxybenzo[d]thiazole-2-carbonitrile have been synthesized and evaluated for their potential to control seizures. The anticonvulsant properties are often assessed using standard models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.commdpi.com

One study focused on 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones, which were tested against isoniazid-induced seizures in rodents. nih.gov The most active compound in this series, designated 2a, demonstrated a median effective dose (ED50) of 24.3 mg/kg in mice and 15.9 mg/kg in rats, highlighting its potential as a candidate for further investigation. nih.gov

Another series of novel thiazolidin-4-one substituted thiazoles was prepared and screened for antiepileptic potency. biointerfaceresearch.com Among the tested derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active compound in the series. biointerfaceresearch.com Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone have also shown excellent anticonvulsant activity in both MES and scPTZ models. mdpi.com

Furthermore, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related to benzothiazoles, were evaluated. mdpi.com Compound 4g from this series was particularly promising, with ED50 values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. mdpi.com

Table 1: Anticonvulsant Activity of Selected Benzothiazole Analogs

Compound SeriesMost Active CompoundAnimal ModelTest MethodEffective Dose (ED50)Reference
Tetrahydropyrrolo[2,1-b]benzothiazol-1-onesCompound 2aMiceIsoniazid-induced seizures24.3 mg/kg nih.gov
Tetrahydropyrrolo[2,1-b]benzothiazol-1-onesCompound 2aRatsIsoniazid-induced seizures15.9 mg/kg nih.gov
Thiazolidin-4-one substituted thiazolesPTT6Not SpecifiedMES & scPTZMost active of series biointerfaceresearch.com
Benzoxazole-triazolonesCompound 4gMiceMES23.7 mg/kg mdpi.com
Benzoxazole-triazolonesCompound 4gMicescPTZ18.9 mg/kg mdpi.com

Neuroprotective Properties

The potential of benzothiazole derivatives to protect neuronal cells from damage has been a subject of significant research. Riluzole, a marketed drug containing the benzo[d]thiazole structure, is used to treat amyotrophic lateral sclerosis and possesses neuroprotective properties. nih.gov

One study investigated a series of (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles and found that a specific analog, compound 22 , exhibited significant neuroprotective activity in human neuroblastoma (SH-SY5Y) cells. nih.gov Another compound, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), has been shown to promote cell survival after cerebral ischemia. nih.gov In a gerbil model of global ischemia, AS601245 provided significant protection against the loss of hippocampal CA1 neurons. nih.gov A significant neuroprotective effect was also observed in rats after focal cerebral ischemia. nih.gov

Recent studies on thiazole-carboxamide derivatives have explored their effects on AMPA receptors as a potential neuroprotective strategy. mdpi.com Additionally, thiazolidine-4-carboxylic acid derivatives have demonstrated a neuroprotective role in models of ethanol-induced neurodegeneration by reducing oxidative stress and inflammation. jelsciences.comjelsciences.com

Table 2: Neuroprotective Activity of Selected Benzothiazole Analogs

CompoundModelObserved EffectReference
Triazolbenzo[d]thiazole 22Human neuroblastoma (SH-SY5Y) cellsSignificant neuroprotective activity nih.gov
AS601245Gerbil model of global ischemiaProtection of hippocampal CA1 neurons nih.gov
AS601245Rat model of focal cerebral ischemiaSignificant neuroprotective effect nih.gov
Thiazolidine-4-Carboxylic Acid derivativesEthanol-induced neurodegeneration modelReversal of oxidative stress and inflammation jelsciences.comjelsciences.com

Anthelminthic Activity

Research into the anthelminthic properties of benzothiazole derivatives has identified several promising compounds. A study on O-substituted 6-methoxybenzothiazole-2-carbamates evaluated their in vitro activity against rumen flukes. nih.gov

In this study, compound 24 , methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, was particularly effective. nih.gov At a concentration of 80 μg/mL, it demonstrated an effect comparable to the reference drug oxyclozanide, causing 100% mortality in the flukes after 2 hours of exposure. nih.gov Other compounds from the same series, namely compounds 9 , 10 , and 23 , also showed high orders of anthelminthic effect. nih.gov For instance, compounds 9 and 23 achieved 100% mortality at the same concentration after 4 hours of exposure. nih.gov

Table 3: Anthelminthic Activity of 6-Methoxybenzothiazole Analogs (80 μg/mL)

Compound% Mortality (1h)% Mortality (2h)% Mortality (4h)Reference
Compound 2460%100%- nih.gov
Compound 9-40%100% nih.gov
Compound 23-70%100% nih.gov
Oxyclozanide (Reference)50%100%- nih.gov

Analgesic Activity

The analgesic potential of benzothiazole derivatives has been explored in various studies. A series of thiazole (B1198619)/oxazole substituted benzothiazole derivatives were synthesized and tested for their analgesic and anti-inflammatory actions in albino rats. nih.gov Compound 3c from this series was identified as the most active, showing more potent activity than the reference drug at a dose of 50 mg/kg. nih.gov

In another study, benzo[d]thiazol-2-amine derivatives were screened for analgesic activity using the hot plate method. preprints.org The derivative designated G11 , which features a 4-ethyl group on a phenyl ring, exhibited the highest analgesic action. preprints.org Similarly, novel thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and investigated for analgesic effects. researchgate.net Among these, compounds 8c and 8e showed the highest activity. researchgate.net

Radioprotective Activity

The benzo[d]thiazole heterocycle has been described in the literature as being a component of compounds with radioprotective activities. nih.gov However, detailed research findings and specific studies focusing on the radioprotective properties of this compound or its direct analogs were not available in the consulted search results. This indicates an area that may warrant further investigation.

Investigation of Molecular Mechanisms of Action

The diverse biological activities of benzothiazole analogs are attributed to their interaction with various molecular targets.

Neuroprotection: The neuroprotective effect of the analog AS601245 is mediated by its inhibition of the c-Jun NH2-terminal protein kinase (JNK) signal transduction pathway. nih.gov Preventing the activation of JNK and the subsequent phosphorylation of c-Jun is believed to be the key mechanism for promoting cell survival after ischemic events. nih.gov Other thiazole-carboxamide derivatives are thought to exert neuroprotective effects by modulating AMPA receptors. mdpi.com

Anticonvulsant Activity: The mechanism for the anticonvulsant action of some benzoxazole (B165842) analogs, which are structurally similar to benzothiazoles, is suggested to involve the GABAergic system. mdpi.com Compound 4g was found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the mouse brain, suggesting this as a primary mechanism of its anticonvulsive action. mdpi.com

Analgesic and Anti-inflammatory Activity: The analgesic and anti-inflammatory effects of several benzothiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes. preprints.org Docking studies and in vitro evaluations have shown that certain benzo[d]thiazol-2-amine derivatives can inhibit both COX-1 and COX-2 enzymes. preprints.org Other thiazole derivatives have been identified as dual inhibitors of both COX and lipoxygenase (LOX) pathways. frontiersin.orgnih.gov

Computational and Theoretical Investigations of 4 Hydroxybenzo D Thiazole 2 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnavy.mil These studies can determine parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors, which are crucial for predicting a molecule's behavior. researchgate.netbldpharm.com For various benzothiazole (B30560) derivatives, DFT has been used to analyze optimized geometries, vibrational spectra, and charge distribution. bldpharm.comnih.gov

A thorough search of published research did not yield specific DFT studies conducted on 4-Hydroxybenzo[d]thiazole-2-carbonitrile. While the methodologies are well-established for the benzothiazole scaffold, specific calculated parameters for this particular derivative are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug design for predicting the activity of new compounds and optimizing lead structures. scienceopen.com For the broader class of thiazole (B1198619) and benzothiazole derivatives, 2D and 3D-QSAR studies have been developed to understand the structural requirements for various biological activities, such as anti-inflammatory or antimicrobial effects. scienceopen.commdpi.comresearchgate.net These models identify key physicochemical parameters that influence a compound's potency.

Specific QSAR models focusing on or including this compound were not found in the available literature. Therefore, no specific data tables or detailed research findings regarding its structure-activity relationship through QSAR modeling can be provided.

Molecular Docking Studies and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is widely used to understand ligand-protein interactions and to screen virtual libraries for potential drug candidates. alchempharmtech.comnih.gov Numerous studies have employed molecular docking for various benzothiazole derivatives to investigate their binding modes with different biological targets, such as enzymes or receptors. alchempharmtech.comnih.govbldpharm.com

However, specific molecular docking studies detailing the interaction of this compound with any particular protein target have not been reported in the reviewed scientific literature. Consequently, information on its binding affinity, specific amino acid interactions, or potential biological targets is not available.

In Silico Profiling for Pharmacokinetic Parameters (e.g., ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. researchgate.net These computational models assess parameters like solubility, permeability, and metabolic stability, helping to identify candidates with favorable drug-like properties. Studies on related benzothiazole compounds have utilized tools like SwissADME to predict their compliance with Lipinski's rule of five and other pharmacokinetic indicators. researchgate.net

A specific in silico ADME profile for this compound has not been published. While general ADME properties could be predicted using available software, dedicated research findings and data tables for this compound are absent from the literature reviewed.

Molecular Dynamics Simulations to Elucidate Binding Interactions

Molecular Dynamics (MD) simulations provide detailed insights into the dynamic behavior of ligand-protein complexes over time. These simulations can assess the stability of binding modes predicted by molecular docking and characterize the conformational changes that occur upon ligand binding. alchempharmtech.com For various benzothiazole analogs, MD simulations have been used to confirm the stability of their interactions within the active sites of target proteins. alchempharmtech.com

No specific molecular dynamics simulation studies for this compound were identified in the searched literature. Therefore, an analysis of its binding stability and dynamic interactions with any protein target cannot be presented.

Applications in Chemical Biology and Advanced Medicinal Chemistry

Role as Chemical Probes for Biological Pathways

The benzo[d]thiazole core is a key component in the design of fluorescent probes for monitoring biological analytes and pathways. While research on 4-Hydroxybenzo[d]thiazole-2-carbonitrile itself as a probe is specific, the broader class of benzo[d]thiazole derivatives has been successfully employed for these purposes. For instance, a novel fluorescent probe based on a 2-(benzo[d]thiazol-2-yl) structure was developed for the selective sensing of cysteine (Cys) over other analytes. researchgate.net This probe, BT-AC, exhibits a remarkable 4725-fold fluorescence enhancement in the presence of cysteine, with a large Stokes shift of 135 nm and a low detection limit of 32.6 nM. researchgate.net The probe's efficacy was demonstrated in imaging cysteine in HepG2 cells and zebrafish, highlighting the potential of the benzothiazole (B30560) scaffold in creating sensitive and selective tools for exploring biological systems in vitro and in vivo. researchgate.net Such probes are instrumental in studying the roles of specific biomolecules in cellular physiology and disease.

Building Blocks for Complex Molecular Architectures

The substituted benzo[d]thiazole framework serves as a foundational building block for constructing more complex, biologically active molecules. nih.govacs.org Medicinal chemists utilize this scaffold to explore chemical space around a biological target by systematically modifying various positions on the bicyclic ring system. nih.govacs.org An efficient synthetic pathway for methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been developed, providing versatile intermediates that can be substituted at four different positions. nih.govacs.org This flexibility allows for the rapid design and synthesis of diverse analogues, which is crucial in drug discovery programs. nih.gov The ability to derivatize the hydroxy and amino groups, as well as the carboxyl group, makes these compounds highly valuable for creating libraries of molecules with varied physicochemical properties for screening against therapeutic targets. nih.govacs.org

Development of Lead Compounds in Drug Discovery Programs

The benzo[d]thiazole nucleus is a privileged scaffold found in numerous compounds with a wide array of biological activities, making it a cornerstone for the development of lead compounds in drug discovery. nih.govnih.gov Derivatives have been investigated as anticancer, antibacterial, antifungal, anticonvulsant, and neuroprotective agents. nih.govnih.govnih.gov

One prominent example is in the discovery of novel antibacterial agents. Researchers have developed potent DNA gyrase inhibitors based on the benzo[d]thiazole scaffold with significant activity against Gram-negative ESKAPE pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. acs.orgresearchgate.net Starting from a lead compound, optimization efforts focusing on the 4-position of the benzothiazole ring led to derivatives with improved activity and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, such as enhanced aqueous solubility and reduced inhibition of human topoisomerase IIα. acs.orgresearchgate.net

The development of these compounds highlights the strategic importance of the substituted benzo[d]thiazole core in generating new therapeutic agents to combat antibiotic-resistant bacteria. nih.govacs.org

Compound Class Biological Target Therapeutic Area Key Findings
Benzo[d]thiazole DerivativesDNA Gyrase/Topoisomerase IVAntibacterialPotent activity against Gram-negative ESKAPE pathogens; improved solubility and selectivity over human enzymes. acs.orgresearchgate.net
Substituted BenzothiazolesVarious (e.g., Kinases)AnticancerShowed remarkable antitumor potential against different cancer cell lines. nih.gov
RiluzoleVoltage-gated sodium channelsNeuroprotectionA marketed drug used to treat amyotrophic lateral sclerosis (ALS). nih.gov

Importance as an Intermediate in the Synthesis of Bioluminescent Molecules (e.g., D-Luciferin Precursor)

Hydroxy-substituted 2-cyanobenzothiazoles are critically important intermediates in the synthesis of bioluminescent molecules, most notably D-luciferin. semanticscholar.orgresearchgate.net D-luciferin is the natural substrate for luciferase enzymes, which are responsible for the light emission in fireflies and are widely used in biotechnology as reporter genes and for in vivo imaging. semanticscholar.orgfrontiersin.org

Future Research Directions and Translational Potential

Exploration of Novel and Greener Synthetic Pathways

While traditional methods for synthesizing benzothiazole (B30560) derivatives often rely on harsh conditions, hazardous reagents, and organic solvents, modern chemistry is pivoting towards more sustainable and environmentally friendly methodologies. nih.govnih.gov Future research must focus on developing novel, greener synthetic routes to 4-Hydroxybenzo[d]thiazole-2-carbonitrile that are not only eco-friendly but also efficient and cost-effective. nih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste. nih.gov

Use of Green Solvents: Replacing conventional volatile organic compounds with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis process. mdpi.com

Development of Recyclable Catalysts: Investigating solid-supported or heterogeneous catalysts can simplify product purification and allow for the catalyst to be reused across multiple reaction cycles, aligning with the principles of green chemistry. mdpi.com

One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple reaction steps are carried out in a single vessel without isolating intermediates can improve efficiency and reduce waste generation. researchgate.net

The development of such pathways is critical for the sustainable and scalable production required for extensive preclinical and potential clinical studies. nih.gov

Synthetic Approach Conventional Method Potential Greener Alternative Anticipated Advantages
Energy Source Conventional heating (reflux)Microwave irradiationReduced reaction time, lower energy consumption. nih.gov
Solvent Toluene, Acetic AcidWater, Ethanol, Ionic LiquidsReduced toxicity and environmental impact. mdpi.com
Catalyst Homogeneous acid/base catalystsRecyclable heterogeneous catalysts (e.g., solid acids)Ease of separation, catalyst reusability, reduced waste. mdpi.com
Reaction Type Multi-step synthesis with intermediate isolationOne-pot, multi-component condensation reactionsIncreased efficiency, atom economy, and reduced solvent use. researchgate.net

Rational Design of Targeted Derivatives with Enhanced Potency and Selectivity

The core structure of this compound offers multiple points for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Rational drug design, guided by computational modeling and structure-activity relationship (SAR) studies, is essential for creating a library of derivatives with optimized therapeutic potential. researchgate.net The benzothiazole nucleus is a versatile scaffold that allows for functionalization, making it an attractive component for medicinal chemistry programs. mdpi.com

Future design strategies should focus on:

Modification of the 4-Hydroxy Group: This group can be alkylated, acylated, or used as a handle to introduce other functional groups. These modifications can alter the compound's hydrogen bonding capacity, solubility, and interaction with biological targets.

Bioisosteric Replacement of the 2-Carbonitrile Group: The nitrile moiety can be replaced with other electron-withdrawing groups or potential hydrogen bond acceptors, such as amides, esters, or small heterocyclic rings (e.g., oxadiazole), to modulate potency and target engagement. researchgate.net

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at available positions on the benzene ring can influence the molecule's lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning its biological activity.

These rationally designed derivatives can then be synthesized and evaluated to build a comprehensive SAR profile, identifying key structural features that govern their therapeutic effects. researchgate.net

Modification Site Proposed Modification Rationale / Potential Improvement
4-Hydroxy Group Etherification (e.g., -OCH₃, -OCH₂Ph)Enhance lipophilicity, modulate metabolic stability.
Esterification (e.g., -OCOCH₃)Create prodrugs for improved bioavailability.
2-Carbonitrile Group Conversion to Amide (-CONH₂)Introduce hydrogen bonding capabilities, alter target interaction.
Conversion to TetrazoleServe as a bioisostere for a carboxylic acid, improve metabolic stability.
Benzene Ring (Positions 5, 6, 7) Introduction of Halogens (F, Cl, Br)Modulate electronic properties, potentially enhance binding affinity.
Introduction of Trifluoromethyl (-CF₃)Increase lipophilicity and metabolic stability.

Integration with High-Throughput Screening and Advanced Biological Assays

To efficiently evaluate the therapeutic potential of the newly synthesized derivatives of this compound, high-throughput screening (HTS) is an indispensable tool. bmglabtech.com HTS allows for the rapid testing of large compound libraries against specific biological targets, accelerating the identification of promising "hit" compounds. bmglabtech.com

The translational potential of this compound class can be explored by:

Primary HTS Assays: Screening the derivative library against a wide range of biological targets, such as kinases, proteases, or specific receptors implicated in diseases like cancer or neurodegeneration. nih.gov The benzothiazole scaffold has been associated with a broad spectrum of activities, including antitumor and antimicrobial effects. chemistryjournal.netjchemrev.com

Cell-Based Phenotypic Screening: Utilizing automated microscopy and analysis to assess the effects of compounds on cellular models of disease, providing insights into their mechanism of action in a more complex biological context.

Counter-Screening and Orthogonal Assays: Implementing secondary assays to eliminate promiscuous inhibitors and false positives from the initial HTS campaign is crucial. helsinki.fi Orthogonal assays, which test for the same biological endpoint using a different technology, help validate the initial hits. helsinki.fi

This systematic screening approach ensures that resources are focused on developing derivatives with the most promising and specific biological activities, paving the way for lead optimization. bmglabtech.com

Study of Synergistic Effects with Established Therapeutic Agents

Modern therapeutic strategies for complex diseases like cancer often involve combination therapies to enhance efficacy and overcome drug resistance. mdpi.com Future research should investigate the potential of this compound and its most potent derivatives to act synergistically with existing drugs. Hybridizing pharmacophores into a single molecule or co-administering agents can lead to synergistic pharmacological properties. researchgate.net

Key research avenues include:

Combination with Chemotherapeutic Agents: Studies have shown that certain benzothiazole derivatives can exhibit synergistic effects when combined with standard chemotherapies like gemcitabine (B846) in pancreatic cancer cell lines. mdpi.com Similar investigations should be conducted with derivatives of this compound against various cancer types.

Combination with Antimicrobial Agents: Given the known antimicrobial potential of the benzothiazole scaffold, exploring combinations with established antibiotics could reveal synergistic interactions that combat resistant bacterial or fungal strains. jchemrev.com

Mechanistic Studies of Synergy: When synergistic effects are identified, further studies will be necessary to elucidate the underlying molecular mechanisms. This could involve the compound inhibiting a resistance pathway, sensitizing cells to the partner drug, or targeting a parallel survival pathway.

Demonstrating synergistic efficacy can significantly enhance the translational potential of a new compound, positioning it as a valuable component of future combination treatment regimens.

Q & A

Q. Table 1. Key Synthetic Parameters for Brominated Analogs

ParameterOptimal ConditionReference
SolventIsopropanol
CatalystTriethylamine
TemperatureReflux (~82°C)
Reaction Time6 hours
Yield~70% after recrystallization

Q. Table 2. Computational Benchmarks for DFT Studies

FunctionalApplicationError Margin
B3LYPThermochemistry, IR±2.4 kcal/mol
M06-2XNon-covalent interactions±1.5 kcal/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.